3,23-Dioxocycloart-24-en-26-oic acid
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Overview
Description
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a triterpenoid saponin, a class of compounds that are often involved in various biological processes, including anti-diabetic effects .
Mode of Action
Triterpenoid saponins, such as this compound, are known to interact with various targets and induce changes that can lead to therapeutic effects . More research is needed to elucidate the exact interactions of this compound with its targets.
Biochemical Pathways
Triterpenoid saponins are known to influence a variety of pathways, particularly those related to glucose metabolism and lipid regulation
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Triterpenoid saponins, such as this compound, are known to have significant hypoglycemic and hypolipidemic effects, particularly in the context of type ii diabetes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of triterpenoid saponins .
Biochemical Analysis
Biochemical Properties
3,23-Dioxocycloart-24-en-26-oic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor in certain biochemical pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to a cascade of biochemical effects, influencing various metabolic processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to significant changes in metabolic processes, highlighting the compound’s potential in metabolic research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,23-Dioxocycloart-24-en-26-oic acid involves multiple steps, starting from naturally occurring sterols. The process typically includes oxidation and cyclization reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the research or industrial requirements .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. The compound is usually synthesized in small quantities in specialized laboratories .
Chemical Reactions Analysis
Types of Reactions: 3,23-Dioxocycloart-24-en-26-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,23-Dioxocycloart-24-en-26-oic acid has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Cycloartenone: Another sterol derivative with similar structural features.
Cycloartanol: A related compound with a different oxidation state.
Cycloartenol: A precursor in the biosynthesis of sterols.
Uniqueness: 3,23-Dioxocycloart-24-en-26-oic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E,6R)-2-methyl-4-oxo-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(15-20(31)16-19(2)25(33)34)21-9-11-28(6)23-8-7-22-26(3,4)24(32)10-12-29(22)17-30(23,29)14-13-27(21,28)5/h16,18,21-23H,7-15,17H2,1-6H3,(H,33,34)/b19-16+/t18-,21-,22+,23+,27-,28+,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYWFBGSJPGTAM-ACKRQZOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.